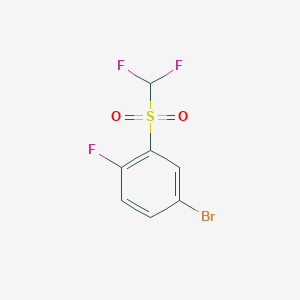

5-Bromo-2-fluorophenyl difluoromethyl sulphone

CAS No.:

Cat. No.: VC17218636

Molecular Formula: C7H4BrF3O2S

Molecular Weight: 289.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4BrF3O2S |

|---|---|

| Molecular Weight | 289.07 g/mol |

| IUPAC Name | 4-bromo-2-(difluoromethylsulfonyl)-1-fluorobenzene |

| Standard InChI | InChI=1S/C7H4BrF3O2S/c8-4-1-2-5(9)6(3-4)14(12,13)7(10)11/h1-3,7H |

| Standard InChI Key | DIWKFIXFXQVUIK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Br)S(=O)(=O)C(F)F)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition

5-Bromo-2-fluorophenyl difluoromethyl sulphone has the molecular formula C₇H₄BrF₃O₂S and a molecular weight of 289.07 g/mol . Its IUPAC name is 4-bromo-2-[(difluoromethyl)sulfonyl]-1-fluoro-benzene, reflecting the positions of substituents on the aromatic ring. The compound’s structure combines halogen atoms (Br, F) with a sulfone group (-SO₂CF₂H), creating a balance of electron-withdrawing effects and lipophilicity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 2090659-06-4 |

| Molecular Formula | C₇H₄BrF₃O₂S |

| Molecular Weight | 289.07 g/mol |

| MDL Number | MFCD30342537 |

Structural Analysis

The benzene ring’s substitution pattern directs reactivity and intermolecular interactions:

-

Bromine (5-position): Enhances electrophilicity, facilitating nucleophilic aromatic substitution.

-

Fluorine (2-position): Contributes to metabolic stability and influences electronic distribution via inductive effects.

-

Difluoromethyl sulfone (1-position): The sulfone group (-SO₂CF₂H) increases polarity and resistance to enzymatic degradation compared to non-sulfonated analogs .

Synthesis and Production Methods

Purification and Characterization

Post-synthesis purification typically involves recrystallization or chromatography. Analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry confirm structural integrity.

Physicochemical Properties

Electronic and Steric Effects

-

Electron-withdrawing groups: The sulfone and fluorine atoms reduce electron density on the aromatic ring, favoring electrophilic substitution at meta/para positions.

-

Lipophilicity: The difluoromethyl group (-CF₂H) enhances membrane permeability compared to fully fluorinated analogs (e.g., -CF₃) .

Stability and Reactivity

-

Thermal stability: Sulfones generally exhibit high thermal stability, making this compound suitable for high-temperature reactions.

-

Hydrolytic resistance: The sulfone group resists hydrolysis under physiological conditions, a critical feature for biomedical applications.

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s structure aligns with motifs common in drug discovery:

-

Antimicrobial agents: Halogenated sulfones are explored for their ability to inhibit bacterial enzymes (e.g., dihydrofolate reductase) .

-

Kinase inhibitors: The sulfone group may interact with ATP-binding pockets in kinases, a target in cancer therapy.

| Application | Target Pathway | Rationale |

|---|---|---|

| Antibacterial | Cell wall synthesis | Halogen-sulfone synergy |

| Anticancer | Tyrosine kinase signaling | Sulfone-protein interactions |

Materials Science

In polymer chemistry, sulfone-containing monomers improve thermal stability and solvent resistance. This compound could serve as a building block for high-performance polymers used in coatings or adhesives .

Biological Activity and Mechanisms

Comparative Analysis

Compared to non-fluorinated analogs, the difluoromethyl group balances polarity and lipophilicity, potentially improving bioavailability .

Future Research Directions

-

Structure-activity relationships (SAR): Systematic modification of substituents to optimize bioactivity.

-

Process optimization: Developing greener synthetic routes to reduce reliance on hazardous reagents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume